3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with propargyl bromide to form 5-chloro-2-(2-propynyloxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired product . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: It is employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid can be compared to other similar compounds, such as:
3-[5-Bromo-2-(2-propynyloxy)phenyl]acrylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
3-[5-Methyl-2-(2-propynyloxy)phenyl]acrylic acid: Contains a methyl group instead of chlorine, potentially altering its chemical properties and applications.
3-[5-Chloro-2-(2-butynyloxy)phenyl]acrylic acid: Similar structure but with a butynyl group, which may affect its reactivity and use in research.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNUNBVXYRLGMY-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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